Femovan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

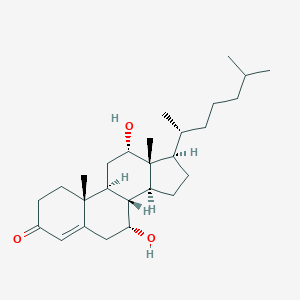

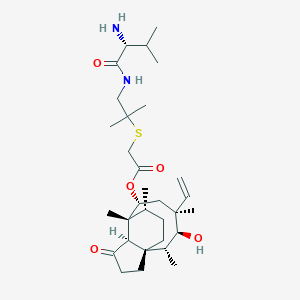

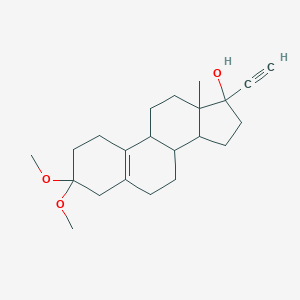

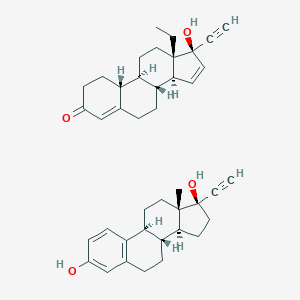

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It contains two active ingredients, ethinylestradiol and gestodene, which work together to prevent ovulation, thicken cervical mucus, and alter the lining of the uterus to make it difficult for sperm to reach the egg.

Mechanism of Action

Femovan works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Ethinylestradiol and gestodene work together to suppress the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are responsible for the growth and release of eggs from the ovaries. This prevents ovulation from occurring. The thickening of cervical mucus makes it difficult for sperm to reach the egg, while the alteration of the uterine lining makes it difficult for a fertilized egg to implant and develop.

Biochemical and Physiological Effects

Femovan has various biochemical and physiological effects on the body. It increases the levels of sex hormone-binding globulin (SHBG), which binds to sex hormones such as testosterone and estradiol, reducing their availability in the body. This leads to a decrease in acne, hirsutism, and other androgen-related conditions. Femovan also reduces the risk of ovarian and endometrial cancer by suppressing ovulation and altering the uterine lining.

Advantages and Limitations for Lab Experiments

Femovan has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established contraceptive pill with a known mechanism of action, making it a reliable tool for studying reproductive physiology. However, its use in lab experiments is limited by ethical considerations and the potential for adverse effects on test subjects. Additionally, the use of Femovan in lab experiments may not accurately reflect its effects in the general population, as the subjects may not be representative of the general population.

Future Directions

There are several future directions for research related to Femovan. One area of research is the development of new contraceptive pills with improved safety and efficacy profiles. Another area of research is the investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes. Additionally, research is needed to better understand the biochemical and physiological effects of Femovan on the body, as well as its effects on other health conditions such as cardiovascular disease and diabetes.

Conclusion

Femovan is a hormonal contraceptive pill that is widely used by women to prevent pregnancy. It works by preventing ovulation, thickening cervical mucus, and altering the lining of the uterus to make it difficult for sperm to reach the egg. Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill. There are several future directions for research related to Femovan, including the development of new contraceptive pills with improved safety and efficacy profiles, investigation of the long-term effects of Femovan use on reproductive health and overall health outcomes, and better understanding of its biochemical and physiological effects on the body.

Synthesis Methods

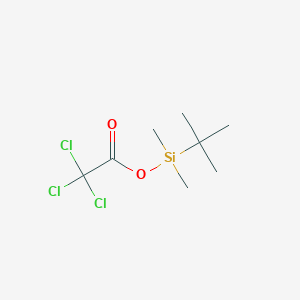

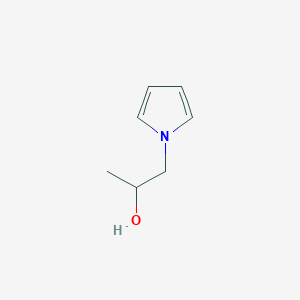

Femovan is synthesized by combining ethinylestradiol and gestodene in a specific ratio. Ethinylestradiol is synthesized from estradiol, a natural hormone produced by the ovaries, while gestodene is synthesized from progesterone, another natural hormone produced by the ovaries. The synthesis process involves several steps, including chemical reactions, purification, and formulation.

Scientific Research Applications

Femovan has been extensively studied in scientific research to evaluate its safety and efficacy as a contraceptive pill. The research has focused on various aspects of Femovan, such as its mechanism of action, biochemical and physiological effects, and clinical efficacy. The results of these studies have provided valuable insights into the use of Femovan as a contraceptive pill.

properties

CAS RN |

109852-02-0 |

|---|---|

Product Name |

Femovan |

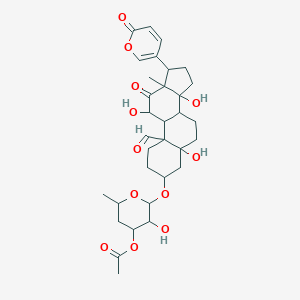

Molecular Formula |

C41H50O4 |

Molecular Weight |

606.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

WNSDZLZVSSOOCA-WOMZHKBXSA-N |

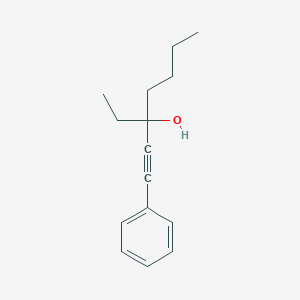

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

synonyms |

estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1) estropipate Genoral Harmogen Harmonet Ogen Ortho-Est piperazine estrone sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.